5-methyl-6-phenyl-3(2H)-Pyridazinone
Overview
Description
5-methyl-6-phenyl-3(2H)-Pyridazinone is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Modes of Action of Pyridazinone Herbicides
Pyridazinone derivatives have been studied for their herbicidal action, showing inhibition of the Hill reaction and photosynthesis in plants, contributing to their phytotoxicity. These compounds, including variations of pyridazinone, act by inhibiting carotenoid synthesis in plants, leading to the accumulation of colorless precursors and photodestruction of chlorophyll under high light conditions. This action mechanism suggests potential agricultural applications for weed control and plant growth regulation (Hilton et al., 1969), (Bartels & Watson, 1978).
Pharmacological Properties
The pharmacological interest in pyridazinone derivatives includes their potential as cardiotonic agents and antiplatelet agents. These compounds have shown potent positive inotropic and vasodilating activities, with some derivatives exhibiting significant activity at low dosages compared to established drugs. This suggests their potential in developing new therapeutic agents for cardiovascular diseases (Okushima et al., 1987), (Sotelo et al., 2002).
Solubility and Thermodynamics
Understanding the solubility and thermodynamic properties of pyridazinone derivatives is crucial for pharmaceutical formulation. Studies indicate that pyridazinone derivatives exhibit variable solubility in different solvents, influencing their bioavailability and pharmacological effectiveness. This knowledge aids in the design of more effective drug delivery systems (Shakeel et al., 2017).
Anticancer Activity
Emerging research on pyridazinone derivatives has explored their anticancer activities, showcasing the potential for developing novel anticancer agents. Molecular docking studies have been utilized to understand the interaction of these compounds with cancer-related targets, opening avenues for new drug discovery and development (Mehvish & Kumar, 2022).
Mechanism of Action
Target of Action
Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities, suggesting that they interact with multiple targets .
Mode of Action
Pyridazinone derivatives have been reported to possess antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities . This suggests that the compound interacts with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of pharmacological activities associated with pyridazinone derivatives, it can be inferred that the compound likely affects multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight is 1912264 , which suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .
Result of Action
Given the wide range of pharmacological activities associated with pyridazinone derivatives, it can be inferred that the compound likely induces a variety of molecular and cellular changes .
Action Environment
Like all drugs, the compound’s action, efficacy, and stability are likely to be influenced by factors such as temperature, ph, and the presence of other molecules .
Properties
IUPAC Name |
4-methyl-3-phenyl-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-8-7-10(14)12-13-11(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTZDCXYCPUJCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NN=C1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382697 | |
Record name | 5-methyl-6-phenyl-3(2H)-Pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33048-55-4 | |
Record name | 5-methyl-6-phenyl-3(2H)-Pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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